REACTION_CXSMILES
|
C1[O:18][CH2:17][CH2:16]OCCOCCOCCOCCOC1.FC(F)(F)COP(CC(OC)=O)(=O)OCC(F)(F)F.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[NH2:48][C:49]1[N:53]([C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)[N:52]=[CH:51][C:50]=1[CH:60]=O>C1(C)C=CC=CC=1.C1COCC1>[C:54]1([N:53]2[C:49]3[NH:48][C:17](=[O:18])[CH:16]=[CH:60][C:50]=3[CH:51]=[N:52]2)[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1 |f:2.3|
|
Name
|
|
Quantity
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4.31 g
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Type
|
reactant
|
Smiles
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C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.69 mL
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Type
|
reactant
|
Smiles
|
FC(COP(OCC(F)(F)F)(=O)CC(=O)OC)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=NN1C1=CC=CC=C1)C=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 20 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between saturated aqueous ammonium chloride solution and diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted a second time with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in THF (20 ml), under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution cooled to 0° C
|
Type
|
ADDITION
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Details
|
A solution of potassium bis(trimethylsilyl)amide in toluene (13.0 ml of a 0.5M solution, 6.5 mmol) was added dropwise
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred for 17 h during which time it
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between saturated aqueous ammonium chloride solution and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted a second time with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed sequentially with 0.5M aqueous hydrochloric acid and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica eluting with 30% ethyl acetate-hexane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=CC2=C1NC(C=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |